melanostatine;Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2
CAS No.:
Cat. No.: VC16697141
Molecular Formula: C61H87N15O9S
Molecular Weight: 1206.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C61H87N15O9S |
|---|---|
| Molecular Weight | 1206.5 g/mol |
| IUPAC Name | N-[1-[[1-[[1-[[1-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-(2-amino-4-methylsulfanylbutanoyl)pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67) |
| Standard InChI Key | KNFLNGRLKALWRF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Met-Pro-D-Phe-Arg-D-Trp-Phe-Lys-Pro-Val-NH2 is a synthetic nonapeptide with the linear sequence Methionine-Proline-D-Phenylalanine-Arginine-D-Tryptophan-Phenylalanine-Lysine-Proline-Valine-Amide. Its molecular formula is , yielding a molecular weight of 1206.5 g/mol . The inclusion of D-amino acids at positions 3 (Phe) and 5 (Trp) enhances metabolic stability compared to all-L configurations, a critical feature for topical applications requiring prolonged activity .
Structural Features
The peptide adopts a constrained conformation due to:
-
The cyclic proline residues at positions 2 and 8
-
Aromatic stacking between D-Trp and Phe
-
Charge complementarity between Arg and Lys
These interactions were deduced from its inability to generate 3D conformers in PubChem analyses, likely due to excessive flexibility and undefined stereocenters . The N-terminal methionine and C-terminal valinamide further contribute to its amphipathic character, with calculated solubility of 44.44 mg/mL in aqueous solutions at pH 2 .
Table 1: Physicochemical Properties of Melanostatine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 1206.5 g/mol | |
| CAS Number | 158563-45-2 | |
| Sequence Shortening | MPFRWFKPV-NH2 | |
| Aqueous Solubility | 44.44 mg/mL (pH 2) | |
| Stability | 6 months at -80°C |
Mechanism of Action and Receptor Interactions
Melanocortin Receptor Targeting
Melanostatine demonstrates nanomolar affinity for MC1R (), with 11.8-fold selectivity over MC3R () and 33.5-fold over MC4R () . This specificity arises from:
-
D-Trp: Fills the hydrophobic pocket of MC1R's transmembrane domain
-
Arg: Forms salt bridges with Glu and Asp in extracellular loop 2
-
D-Phe: Prevents α-helix formation, favoring β-turn conformations that mimic endogenous antagonists
cAMP Signaling Inhibition
In melanocytes, Melanostatine suppresses α-MSH-induced cAMP production with , effectively blocking the MC1R-G protein coupling that drives melanogenesis . This is achieved through:
-
Competitive displacement of α-MSH from MC1R
-
Allosteric modulation of receptor-G protein interaction
-
Downregulation of MITF (microphthalmia-associated transcription factor) expression
Biological Activity in Experimental Models
Melanogenesis Inhibition
At 20 μM concentration over 72 hours, Melanostatine:
-
Reduces basal melanin synthesis by 58% in human epidermal melanocytes (HEM)
-
Reverses UVA-induced melanin increases by 41% in HaCaT keratinocytes
-
Downregulates tyrosinase (-63%), TRP1 (-57%), and TRP2 (-49%) mRNA levels via MITF suppression
Melanosome Dispersion
The compound inhibits α-MSH-induced melanosome dispersion with , outperforming traditional agents like kojic acid () by two orders of magnitude . This effect correlates with reduced phosphorylation of:
-
MYO5A (myosin Va) at Ser
-
RAB27A at Thr
-
MLPH (melanophilin) at Ser
Table 2: Pharmacological Profile of Melanostatine
Dermatological Applications and Formulation
Hyperpigmentation Management
Clinical studies (unpublished data cited in MedChemExpress) show that 0.1% Melanostatine cream:
-
Reduces melasma severity index (MASI) by 34% after 8 weeks
-
Decreases UV-induced pigmentation by 41% compared to placebo
Adjunctive Therapy in Skin Cancer
Preclinical models demonstrate:
-
72% inhibition of B16-F10 melanoma cell proliferation at 10 μM
-
Synergy with BRAF inhibitors (vemurafenib) in NRAS-mutant melanomas
-
Chemopreventive effects in UVB-induced squamous cell carcinoma
Cosmetic Formulation Challenges
Despite its potency, formulation requires:
-
pH stabilization between 4.5-5.5 to prevent deamidation
-
Encapsulation in liposomes or ethosomes for dermal penetration
-
Combination with penetration enhancers (e.g., ethoxydiglycol)
Future Directions and Research Gaps
Pharmacokinetic Optimization
Current limitations include:
-
Short plasma half-life (12 minutes in murine models)
-
Limited oral bioavailability (<2%)
-
Potential for topical delivery systems to improve retention
Expanded Therapeutic Indications
Emerging research areas:
-
Modulation of adrenal steroidogenesis via MC2R cross-reactivity
-
Neuroprotective effects in Parkinson's models through α-synuclein inhibition
-
Appetite regulation via MC4R partial agonism at higher concentrations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume